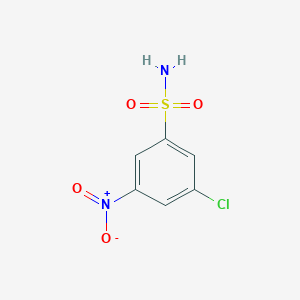
3-Chloro-5-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with a chlorine atom, a nitro group, and a sulfonamide group, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitrobenzene-1-sulfonamide typically involves the nitration of 3-chlorobenzenesulfonamide. The process begins with the sulfonation of chlorobenzene to form 3-chlorobenzenesulfonic acid, which is then converted to its sulfonamide derivative. The nitration step involves treating the sulfonamide with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the chlorine atom.
Industrial Production Methods
Industrial production of 3-Chloro-5-nitrobenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems to manage the exothermic nature of the nitration reaction.
化学反応の分析
Types of Reactions
3-Chloro-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The sulfonamide group can undergo oxidation to form sulfonic acids or sulfonyl chlorides under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide with sulfuric acid.
Major Products Formed
Reduction: 3-Chloro-5-aminobenzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Chloro-5-nitrobenzenesulfonic acid, 3-Chloro-5-nitrobenzenesulfonyl chloride.
科学的研究の応用
3-Chloro-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of sulfonamide-based drugs with antibacterial properties.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly targeting enzymes that interact with sulfonamide groups.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules, including dyes and agrochemicals.
Material Science: The compound is used in the development of functional materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 3-Chloro-5-nitrobenzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their growth inhibition and eventual death.
類似化合物との比較
Similar Compounds
- 4-Chloro-3-nitrobenzene-1-sulfonamide
- 3-Bromo-5-nitrobenzene-1-sulfonamide
- 3-Chloro-4-nitrobenzene-1-sulfonamide
Comparison
Compared to its analogs, 3-Chloro-5-nitrobenzene-1-sulfonamide is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with biological targets. The meta positioning of the nitro group relative to the chlorine atom provides distinct electronic and steric effects, making it a valuable intermediate in various synthetic and medicinal applications.
特性
分子式 |
C6H5ClN2O4S |
|---|---|
分子量 |
236.63 g/mol |
IUPAC名 |
3-chloro-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5ClN2O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,(H2,8,12,13) |
InChIキー |
HORRPOLLRFXWIV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


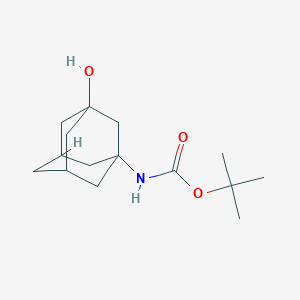
![[(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B15288355.png)

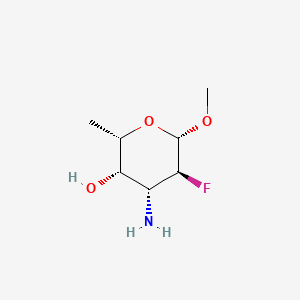
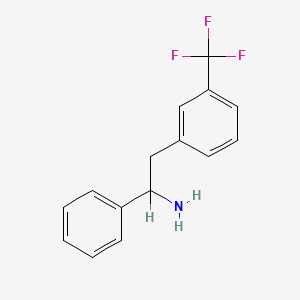
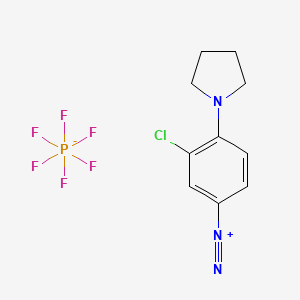
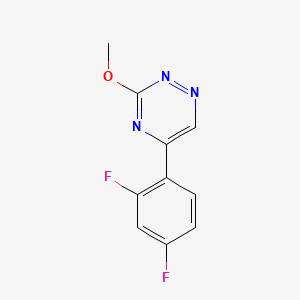






![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)
